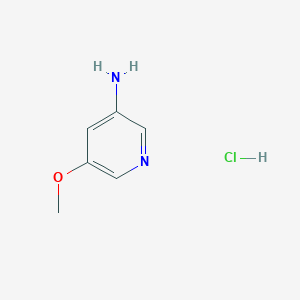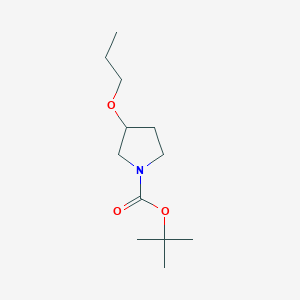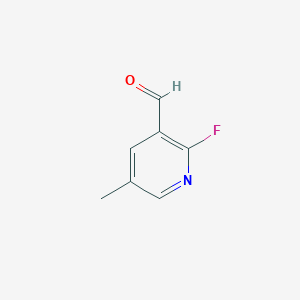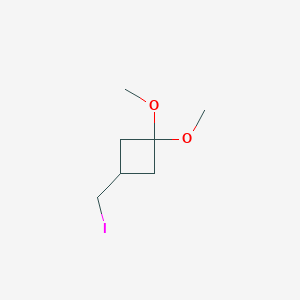
3-(Iodomethyl)-1,1-dimethoxycyclobutane
Vue d'ensemble
Description
3-(Iodomethyl)-1,1-dimethoxycyclobutane (IMDCB) is an organoiodine compound that has been studied for its potential applications in various scientific research areas. It is a cyclic compound that contains an iodine atom in its structure, and is synthesized through the reaction of 3-iodomethyl-1,1-dimethoxycyclobutane with an appropriate reagent. IMDCB has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments and other scientific research.
Applications De Recherche Scientifique
Polymer Synthesis
3-(Iodomethyl)-1,1-dimethoxycyclobutane and its derivatives have been used in polymer synthesis. For example, 1,1-Dimethyl-1-silacyclobutane was polymerized anionically to create poly(1,1-dimethyl silabutane), a crystalline polymer (Kawahara et al., 2004).
Nucleoside Synthesis
This compound has been used in the synthesis of conformationally locked nucleosides. For instance, 3,3-Di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane was used to create nucleosides with a locked conformation, which are potentially useful in medicinal chemistry (Wang, 2000).
Radical Cascade Reactions
It serves as a precursor in radical cascade reactions. For instance, dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, a related compound, has been utilized to generate functionalized bicyclo[3.3.0]octane derivatives in a smooth and efficient manner (Kitagawa et al., 2002).
Structural Analysis in Organic Chemistry
The gem-dimethyl effect in cyclobutane derivatives, including 1,1-dimethylcyclobutane, a related compound, is a significant concept in organic chemistry. This effect influences cyclization reactions and has been studied through various computational methods (Ringer & Magers, 2007).
Photodimerization Studies
Compounds like 1,3-Dimethyluracil have been studied for their photodimerization properties when coordinated to copper(I), leading to the formation of cyclobutane dimers. This research is important in understanding photochemical reactions in organic molecules (Kunkely & Vogler, 2000).
Propriétés
IUPAC Name |
3-(iodomethyl)-1,1-dimethoxycyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKIHFLRJRIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CI)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677506 | |
| Record name | 3-(Iodomethyl)-1,1-dimethoxycyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003013-83-9 | |
| Record name | 3-(Iodomethyl)-1,1-dimethoxycyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


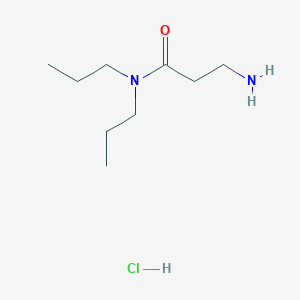
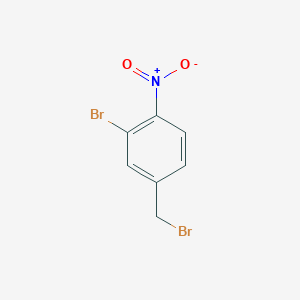
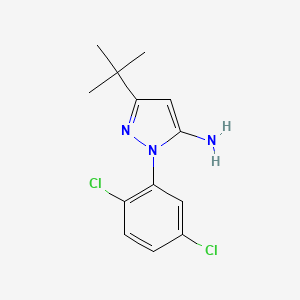
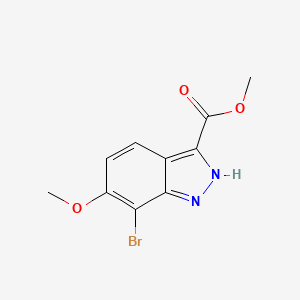
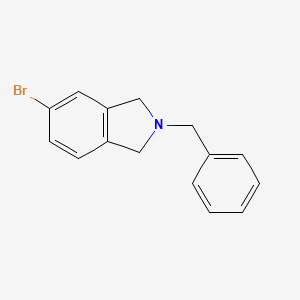


![3-[(Allyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1372907.png)

